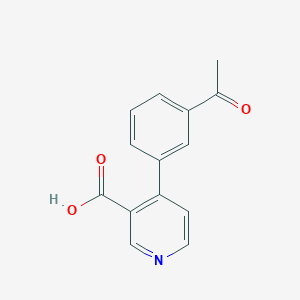
3-(4-Acetylphenyl)-6-aminopicolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetylphenyl)-6-aminopicolinic acid (also known as 3-APA) is a heterocyclic compound that has been studied extensively in recent years due to its potential applications in scientific research. 3-APA has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 3-APA has been found to have potential applications in laboratory experiments and can be used to study the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
3-APA has been found to have a variety of applications in scientific research. In particular, 3-APA has been found to possess anti-inflammatory, antioxidant, and antifungal properties, making it a useful tool for studying the biochemical and physiological effects of various compounds. In addition, 3-APA has been found to have potential applications in laboratory experiments, such as in the study of drug metabolism and drug-drug interactions.
Mécanisme D'action
The exact mechanism of action of 3-APA is not yet fully understood. However, it is believed that 3-APA binds to specific receptors in the body, which results in a variety of biochemical and physiological effects. For example, 3-APA has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, 3-APA has been found to inhibit the activity of certain enzymes, which can reduce oxidative stress.
Biochemical and Physiological Effects
3-APA has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 3-APA has been found to inhibit the activity of certain enzymes, which can reduce oxidative stress. Furthermore, 3-APA has been found to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-APA in laboratory experiments has a number of advantages. For example, 3-APA is relatively easy to synthesize, and it is relatively stable, making it suitable for long-term storage. In addition, 3-APA has been found to possess a variety of biological activities, making it a useful tool for studying the biochemical and physiological effects of various compounds. However, there are also some limitations to the use of 3-APA in laboratory experiments. For example, 3-APA is not very soluble in water, making it difficult to use in aqueous systems. In addition, 3-APA is not very stable in the presence of light or heat, making it difficult to use in certain types of experiments.
Orientations Futures
The potential applications of 3-APA are still being explored. In the future, 3-APA may be used to study the biochemical and physiological effects of various compounds, as well as to develop new drugs and treatments. In addition, 3-APA may be used to study the role of certain enzymes in disease states, as well as to develop new methods for drug delivery and drug targeting. Finally, 3-APA may be used to study the role of oxidative stress in various diseases, as well as to develop new strategies for reducing oxidative stress.
Méthodes De Synthèse
3-APA can be synthesized using a variety of methods. One of the most commonly used methods is the Fischer indole synthesis, which involves reacting an aldehyde and an amine in the presence of an acid catalyst. This reaction produces 3-APA as a side product. Other methods of synthesis include the reaction of an aldehyde and an amine in the presence of an acid catalyst, the reaction of an aldehyde and an amine in the presence of an alkaline catalyst, and the reaction of an aldehyde and an amine in the presence of an organic solvent.
Propriétés
IUPAC Name |
3-(4-acetylphenyl)-6-aminopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-8(17)9-2-4-10(5-3-9)11-6-7-12(15)16-13(11)14(18)19/h2-7H,1H3,(H2,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUXPMZVYZHNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetylphenyl)-6-aminopicolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














